Cas no 560088-74-6 (8-(Allyloxycarbonyl-amino)-3,6-dioxaoctanoic acid dicyclohexylamine, Aloc-Ado*DCHA, Aloc-AEEA*DCHA)

8-(Allyloxycarbonyl-amino)-3,6-dioxaoctanoic acid dicyclohexylamine (Aloc-AdoDCHA or Aloc-AEEADCHA) is a protected amino acid derivative featuring an allyloxycarbonyl (Aloc) group and a polyether spacer. The dicyclohexylamine (DCHA) salt form enhances stability and solubility, facilitating handling in synthetic applications. The Aloc group serves as an orthogonal protecting group, enabling selective deprotection under mild conditions, which is advantageous in peptide and linker synthesis. The ethylene glycol-based spacer (3,6-dioxaoctanoic acid) improves hydrophilicity and flexibility, making it suitable for conjugation strategies in drug development and bioconjugation. This compound is particularly valuable in solid-phase peptide synthesis (SPPS) and the preparation of functionalized biomaterials.
8-(Allyloxycarbonyl-amino)-3,6-dioxaoctanoic acid dicyclohexylamine, Aloc-Ado*DCHA, Aloc-AEEA*DCHA structure
560088-74-6 structure
商品名:8-(Allyloxycarbonyl-amino)-3,6-dioxaoctanoic acid dicyclohexylamine, Aloc-Ado*DCHA, Aloc-AEEA*DCHA
CAS番号:560088-74-6
MF:C22H40N2O6
メガワット:428.56300
CID:944796
PubChem ID:118855772

8-(Allyloxycarbonyl-amino)-3,6-dioxaoctanoic acid dicyclohexylamine, Aloc-Ado*DCHA, Aloc-AEEA*DCHA 化学的及び物理的性質

名前と識別子

    • 8-(Allyloxycarbonyl-amino)-3,6-dioxaoctanoic acid dicyclohexylamine, Aloc-Ado*DCHA, Aloc-AEEA*DCHA
    • Alloc-8-amino-3,6-dioxaoctanoic acid dicyclohexylammonium salt
    • ALOC-AEEA-OH.DCH
    • Aloc-O2Oc-OH*DCHA
    • 8-(Allyloxycarbonyl-amino)-3,6-dioxaoctanoic acid dicyclohexylamine,aloc-ado*dcha,aloc-aeea*dcha
    • 560088-74-6
    • N-cyclohexylcyclohexanamine;2-[2-[2-(prop-2-enoxycarbonylamino)ethoxy]ethoxy]acetic acid
    • Aloc-o2oc-ohdcha
    • 8-(Allyloxycarbonyl-amino)-3,6-dioxaoctanoic acid dicyclohexylamine
    • MFCD13184899
    • ALOC-8-AMINO-3,6-DIOXAOCTANOIC ACID DICYCLOHEXYLAMMONIUM SALT
    • G85155
    • インチ: InChI=1S/C12H23N.C10H17NO6/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-2-4-17-10(14)11-3-5-15-6-7-16-8-9(12)13/h11-13H,1-10H2;2H,1,3-8H2,(H,11,14)(H,12,13)
    • InChIKey: RJNGKGHHKKNQRS-UHFFFAOYSA-N
    • ほほえんだ: C=CCOC(=O)NCCOCCOCC(=O)O.C1CCC(CC1)NC2CCCCC2

計算された属性

  • せいみつぶんしりょう: 428.28900
  • どういたいしつりょう: 428.28863700g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 7
  • 重原子数: 30
  • 回転可能化学結合数: 13
  • 複雑さ: 359
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 106Ų

じっけんとくせい

  • PSA: 106.12000
  • LogP: 4.03960

8-(Allyloxycarbonyl-amino)-3,6-dioxaoctanoic acid dicyclohexylamine, Aloc-Ado*DCHA, Aloc-AEEA*DCHA 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Apollo Scientific
BIBP1054-1g
Alloc-AEEA.DCHA
560088-74-6 >99%
1g
£108.00 2025-02-19
SHENG KE LU SI SHENG WU JI SHU
sc-284958A-5 g
Aloc-O2Oc-OH DCHA,
560088-74-6
5g
¥6,844.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-284958A-5g
Aloc-O2Oc-OH DCHA,
560088-74-6
5g
¥6844.00 2023-09-05
eNovation Chemicals LLC
Y1251042-1g
8-(Allyloxycarbonyl-amino)-3,6-dioxaoctanoic acid dicyclohexylamine, Aloc-Ado*DCHA, Aloc-AEEA*DCHA
560088-74-6 99% (Assay by titration)
1g
$355 2024-06-06
A2B Chem LLC
AG22492-1g
Aloc-o2oc-oh dcha
560088-74-6 ≥ 99% (Assay by titration)
1g
$178.00 2024-04-19
1PlusChem
1P00DCXO-1g
8-(Allyloxycarbonyl-amino)-3,6-dioxaoctanoic acid dicyclohexylamine, Aloc-Ado*DCHA, Aloc-AEEA*DCHA
560088-74-6 ≥ 99% (Assay by titration)
1g
$213.00 2025-02-26
eNovation Chemicals LLC
Y1251042-250mg
8-(Allyloxycarbonyl-amino)-3,6-dioxaoctanoic acid dicyclohexylamine, Aloc-Ado*DCHA, Aloc-AEEA*DCHA
560088-74-6 99% (Assay by titration)
250mg
$225 2024-06-06
Apollo Scientific
BIBP1054-5g
Alloc-AEEA.DCHA
560088-74-6 >99%
5g
£320.00 2025-02-19
SHENG KE LU SI SHENG WU JI SHU
sc-284958-1g
Aloc-O2Oc-OH DCHA,
560088-74-6
1g
¥1767.00 2023-09-05
eNovation Chemicals LLC
Y1251042-5g
8-(Allyloxycarbonyl-amino)-3,6-dioxaoctanoic acid dicyclohexylamine, Aloc-Ado*DCHA, Aloc-AEEA*DCHA
560088-74-6 99% (Assay by titration)
5g
$1145 2025-02-19

8-(Allyloxycarbonyl-amino)-3,6-dioxaoctanoic acid dicyclohexylamine, Aloc-Ado*DCHA, Aloc-AEEA*DCHA 関連文献

Related Articles

8-(Allyloxycarbonyl-amino)-3,6-dioxaoctanoic acid dicyclohexylamine, Aloc-Ado*DCHA, Aloc-AEEA*DCHAに関する追加情報

Comprehensive Overview of 8-(Allyloxycarbonyl-amino)-3,6-dioxaoctanoic acid dicyclohexylamine (Aloc-Ado*DCHA, Aloc-AEEA*DCHA, CAS No. 560088-74-6)

The compound 8-(Allyloxycarbonyl-amino)-3,6-dioxaoctanoic acid dicyclohexylamine (CAS No. 560088-74-6), commonly referred to as Aloc-Ado*DCHA or Aloc-AEEA*DCHA, is a specialized chemical intermediate widely utilized in peptide synthesis, bioconjugation, and pharmaceutical research. Its unique structure, featuring an allyloxycarbonyl (Aloc) protecting group and a dicyclohexylamine (DCHA) salt form, makes it a versatile reagent for controlled amine deprotection and solubility enhancement. This article delves into its properties, applications, and relevance in modern scientific advancements.

In recent years, the demand for Aloc-Ado*DCHA has surged due to its critical role in solid-phase peptide synthesis (SPPS), a technique pivotal for developing therapeutic peptides and antibody-drug conjugates (ADCs). Researchers frequently search for "Aloc-AEEA*DCHA solubility" or "Aloc protecting group removal conditions," highlighting its importance in optimizing reaction protocols. The compound’s PEG-like spacer (3,6-dioxaoctanoic acid) further enhances its utility in bioconjugation, addressing challenges like steric hindrance and hydrophilicity in drug delivery systems.

From an industrial perspective, 560088-74-6 is valued for its stability and compatibility with Fmoc/tBu chemistry, a dominant strategy in peptide manufacturing. Discussions around "green chemistry in peptide synthesis" often cite Aloc-AEEA*DCHA as a case study due to its efficient deprotection under mild palladium-catalyzed conditions, minimizing waste generation. Additionally, its DCHA salt form improves crystallinity, simplifying purification—a key concern for labs focusing on "high-purity peptide intermediates."

The rise of AI-driven drug discovery has also spotlighted compounds like Aloc-Ado*DCHA, as machine learning models require structurally diverse building blocks for virtual screening. Searches such as "buy Aloc-AEEA*DCHA for research" reflect its commercial relevance. Moreover, its application in linker design for ADCs aligns with trending topics like "targeted cancer therapies," where precision and controlled release mechanisms are paramount.

Quality control of CAS 560088-74-6 involves rigorous HPLC and NMR analysis, ensuring compliance with pharmacopeial standards. FAQs like "Aloc-Ado*DCHA storage conditions" underscore the need for proper handling (e.g., desiccated, -20°C) to maintain reactivity. As regulatory frameworks evolve, suppliers emphasizing "GMP-grade Aloc-AEEA*DCHA" gain traction among manufacturers aiming for clinical-stage products.

In summary, 8-(Allyloxycarbonyl-amino)-3,6-dioxaoctanoic acid dicyclohexylamine bridges fundamental research and industrial applications, driven by its adaptability in peptide engineering and alignment with sustainable practices. Its multifaceted role ensures continued interest, positioning it as a staple in the toolkit of chemists tackling challenges from drug delivery to biomaterials innovation.

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